molecular formula C11H9N5O B3047069 6-phenoxy-7H-purin-2-amine CAS No. 134760-65-9

6-phenoxy-7H-purin-2-amine

Cat. No.: B3047069
CAS No.: 134760-65-9
M. Wt: 227.22 g/mol
InChI Key: KIELXOVQXYFHPF-UHFFFAOYSA-N
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Description

6-Phenoxy-7H-purin-2-amine is a chemical compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds that play a crucial role in various biological processes. This compound is characterized by the presence of a phenoxy group attached to the purine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenoxy-7H-purin-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable purine derivative, such as 6-chloropurine.

    Substitution Reaction: The 6-chloropurine undergoes a nucleophilic aromatic substitution reaction with phenol in the presence of a base, such as potassium carbonate, to form this compound.

    Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent, such as dimethylformamide, at elevated temperatures (around 100-150°C) to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-phenoxy-7H-purin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to obtain reduced forms of the compound.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Various nucleophiles (e.g., amines, thiols); reactions are conducted in polar aprotic solvents at elevated temperatures.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

6-phenoxy-7H-purin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Investigated for its potential role in modulating biological pathways involving purine metabolism.

    Medicine: Explored for its anticancer properties due to its ability to interfere with nucleic acid synthesis and function.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-phenoxy-7H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit the activity of these enzymes, leading to disruptions in nucleic acid synthesis and cellular processes. This inhibition can result in antiproliferative effects, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    6-chloropurine: A precursor in the synthesis of 6-phenoxy-7H-purin-2-amine.

    6-benzylaminopurine: Another purine derivative with different substituents.

    Azathioprine: A purine analog used as an immunosuppressive drug.

Uniqueness

This compound is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-phenoxy-7H-purin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O/c12-11-15-9-8(13-6-14-9)10(16-11)17-7-4-2-1-3-5-7/h1-6H,(H3,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIELXOVQXYFHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC(=NC3=C2NC=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566463
Record name 6-Phenoxy-7H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134760-65-9
Record name 6-Phenoxy-7H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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